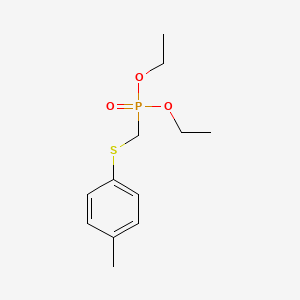

Diethyl((p-tolylthio)methyl)phosphonate

Description

Contextualization of Alpha-Heteroatom Substituted Organophosphonates

Alpha-heteroatom substituted organophosphonates are a class of compounds characterized by a phosphonate (B1237965) group and a heteroatom (such as oxygen, sulfur, or nitrogen) attached to the same carbon atom. This structural arrangement is pivotal to their synthetic utility, as the heteroatom can stabilize an adjacent carbanion generated by deprotonation of the α-carbon. This stabilization facilitates the formation of the phosphonate carbanion, which is a key intermediate in the renowned Horner-Wadsworth-Emmons (HWE) reaction. google.comwikipedia.org

The HWE reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. google.comwikipedia.org The phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts used in the Wittig reaction, often leading to cleaner reactions and simpler purification of the resulting alkenes. wikipedia.org The nature of the α-heteroatom substituent can modulate the reactivity and stereoselectivity of the HWE reaction, allowing for fine-tuning of the olefination process. For instance, sulfur-substituted phosphonates, such as Diethyl((p-tolylthio)methyl)phosphonate, are particularly useful for the synthesis of vinyl sulfides.

Historical Development and Evolution of Thioether-Stabilized Phosphonate Reagents

The foundation for the use of thioether-stabilized phosphonate reagents was laid by the development of the Horner-Wadsworth-Emmons reaction. In 1958, Leopold Horner reported a modification of the Wittig reaction using phosphine (B1218219) oxide-stabilized carbanions. This was further refined by William S. Wadsworth and William D. Emmons, who introduced the use of phosphonate-stabilized carbanions. wikipedia.org This modification offered significant advantages, including the facile separation of the water-soluble phosphate (B84403) byproduct. organic-chemistry.org

The exploration of various substituents on the α-carbon of the phosphonate soon followed, leading to the development of reagents with diverse reactivity profiles. The introduction of a thioether linkage at the α-position provided a new class of reagents capable of undergoing the HWE reaction to furnish vinyl sulfides. These vinyl sulfides are valuable synthetic intermediates that can be further transformed into other functional groups. The synthesis of these α-thioether phosphonates can be achieved through several methods, including the Michaelis-Arbuzov reaction of an α-chloro thioether with a trialkyl phosphite (B83602) or by the reaction of a metalated phosphonate with a sulfenylating agent. The development of reagents like this compound, with a specific arylthio group, allowed for greater control and specificity in synthetic applications.

Elucidation of Structural Attributes and Intrinsic Reactivity Potential of this compound

The structure of this compound features a central methylene (B1212753) carbon bonded to a diethyl phosphonate group and a p-tolylthio group. The phosphonate group is a powerful electron-withdrawing group, which increases the acidity of the α-protons. The adjacent sulfur atom further stabilizes the negative charge of the resulting carbanion through d-orbital participation and inductive effects.

The key to the reactivity of this compound lies in the facile generation of its corresponding carbanion upon treatment with a suitable base, such as sodium hydride or butyllithium. organic-chemistry.org This carbanion is a soft nucleophile that readily adds to the carbonyl carbon of aldehydes and ketones, initiating the Horner-Wadsworth-Emmons reaction sequence. google.comwikipedia.org The reaction proceeds through a transient oxaphosphetane intermediate, which then collapses to form the alkene product and a water-soluble diethyl phosphate salt. wikipedia.org

A significant aspect of the reactivity of this reagent is its ability to produce vinyl sulfides. These products can then be used in a variety of subsequent transformations. For example, hydrolysis of the vinyl sulfide (B99878) can yield a ketone, or it can be used as a precursor for the synthesis of ketene (B1206846) dithioacetals.

Table 1: Physical and Spectroscopic Data of Related α-Thioalkylphosphonates

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Refractive Index (n20/D) |

| Diethyl (methylthiomethyl)phosphonate | C6H15O3PS | 198.22 | 119-120 / 10 | 1.465 |

| Diethyl ((ethylthio)methyl)phosphonate | C7H17O3PS | 212.24 | Not available | Not available |

| Diethyl [(phenylthio)methyl]phosphonate | C11H17O3PS | 260.29 | 130-135 / 0.08 | Not available |

Data for related compounds are provided to give an indication of the expected properties of this compound.

Overview of Prominent Research Trajectories and Contributions Involving this compound

Research involving this compound and related α-arylthio phosphonates has primarily focused on their application in the synthesis of complex organic molecules, particularly natural products. A major trajectory has been the use of these reagents in the Horner-Wadsworth-Emmons reaction to generate vinyl sulfides, which serve as versatile synthetic intermediates.

One of the most significant contributions of this class of reagents is in the synthesis of ketene dithioacetals. The reaction of the carbanion of this compound with carbon disulfide, followed by alkylation, provides a straightforward route to these valuable building blocks. Ketene dithioacetals are widely used in organic synthesis as they can act as precursors to carboxylic acids, esters, and other carbonyl compounds, and can also participate in cycloaddition reactions.

While specific, high-profile total syntheses that explicitly name this compound as a key reagent are not readily found in broad searches, the utility of the α-thioether phosphonate motif is well-established in synthetic methodology. For example, the olefination of aldehydes with these reagents to form vinyl sulfides has been a key step in the construction of various molecular frameworks. The p-tolyl group can influence the reactivity and solubility of the reagent and its intermediates, and can also serve as a useful spectroscopic handle for reaction monitoring.

Table 2: Representative Horner-Wadsworth-Emmons Reactions of α-Sulfur Substituted Phosphonates with Aldehydes

| Phosphonate Reagent | Aldehyde | Base | Product | Yield (%) | Reference |

| Diethyl (1-methylthioalk-3-enyl)phosphonates | Various aliphatic and aromatic aldehydes | n-BuLi | 2-(substituted-sulfenyl)-1,4-dienes | 43-69 | koreascience.kr |

| Diethyl [(phenylsulfonyl)methyl]phosphonate | Various aldehydes | Not specified | (E)-α,β-Unsaturated phenyl sulfones | High (E)-selectivity | Not specified |

This table illustrates the general reactivity of related α-sulfur substituted phosphonates in the HWE reaction, which is analogous to the expected reactivity of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C12H19O3PS |

|---|---|

Molecular Weight |

274.32 g/mol |

IUPAC Name |

1-(diethoxyphosphorylmethylsulfanyl)-4-methylbenzene |

InChI |

InChI=1S/C12H19O3PS/c1-4-14-16(13,15-5-2)10-17-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |

InChI Key |

NZXRDIQDIXCFDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CSC1=CC=C(C=C1)C)OCC |

Origin of Product |

United States |

Synthesis Methodologies for Diethyl P Tolylthio Methyl Phosphonate

Established Reaction Pathways for Diethyl((p-tolylthio)methyl)phosphonate Preparation

The preparation of this compound is accessible through well-known phosphorylation and functionalization reactions. These pathways offer reliable routes to the target molecule, leveraging common starting materials and reaction mechanisms.

A primary and highly effective method for the synthesis of this compound is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction is a cornerstone in organophosphorus chemistry for creating a phosphorus-carbon bond. nih.gov The general mechanism involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org

In a direct analogue to the synthesis of similar thioether phosphonates, this method involves the reaction of triethyl phosphite with chloromethyl p-tolyl sulfide (B99878) (p-tolylthiomethyl chloride). The reaction proceeds via a two-step mechanism:

Nucleophilic Attack: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the chloromethyl p-tolyl sulfide. This initial SN2 reaction forms a trialkoxyphosphonium salt intermediate. wikipedia.orgjk-sci.com

Dealkylation: The displaced chloride anion then attacks one of the ethyl groups on the phosphonium (B103445) intermediate in a second SN2 reaction. This step results in the formation of the final pentavalent phosphonate (B1237965) product, this compound, and a molecule of ethyl chloride. wikipedia.org

A well-documented procedure for the closely related diethyl [(phenylthio)methyl]phosphonate involves heating triethyl phosphite with chloromethyl phenyl sulfide, allowing the internal temperature to rise to 150-160°C and refluxing for several hours. orgsyn.org Excess triethyl phosphite is then removed under reduced pressure, and the final product is purified by fractional distillation. orgsyn.org This established protocol serves as a robust template for the synthesis of the p-tolyl analogue.

Table 1: Michaelis-Arbuzov Reaction for Synthesis of Thioether Phosphonates (Analogous Compound)

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Triethyl phosphite | Chloromethyl phenyl sulfide | Diethyl [(phenylthio)methyl]phosphonate | 130°C internal temp, rising to 150-160°C, reflux for 12h | 91% | orgsyn.org |

An alternative synthetic route involves base-mediated functionalization. This approach relies on the generation of a potent nucleophile from p-thiocresol, which then reacts with a suitable phosphonate electrophile.

The general strategy is as follows:

Thiolate Formation: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the thiol group of p-thiocresol, forming the corresponding p-tolylthiolate anion. This anion is a powerful nucleophile.

Nucleophilic Substitution: The generated thiolate then reacts with a phosphonate substrate containing a good leaving group on the α-carbon. Suitable substrates include diethyl (chloromethyl)phosphonate or diethyl (tosyloxymethyl)phosphonate. The thiolate displaces the leaving group (chloride or tosylate) to form the desired this compound.

This method offers versatility, as the choice of base and solvent can be tailored to optimize the reaction conditions. The synthesis of the required electrophile, diethyl (tosyloxymethyl)phosphonate, can be achieved by reacting diethyl phosphite with paraformaldehyde to yield diethyl hydroxymethylphosphonate, which is then treated with p-toluenesulfonyl chloride in the presence of a base like triethylamine. google.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the synthesis, particularly for the Michaelis-Arbuzov reaction, include temperature, reaction time, and the purity of reactants.

Temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures, often in the range of 120-160°C, to drive the dealkylation step to completion. wikipedia.org Careful control of the temperature is necessary to prevent side reactions and decomposition of the product.

Reaction Time: Sufficient reaction time is essential to ensure the reaction goes to completion. For analogous preparations, refluxing for 12 hours has been shown to be effective. orgsyn.org The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Stoichiometry: Using a slight excess of the triethyl phosphite can help to ensure the complete conversion of the alkyl halide. However, this excess must be efficiently removed during the work-up, typically by distillation under reduced pressure. orgsyn.org

Purification: Fractional distillation under high vacuum is often the preferred method for purifying the final product, as it effectively separates the desired phosphonate from unreacted starting materials and by-products.

Table 2: Illustrative Reaction Parameters for Optimization (Based on Analogous Syntheses)

| Parameter | Condition Range | Effect on Reaction | Reference Example |

|---|---|---|---|

| Temperature | 120 - 160 °C | Higher temperatures drive the reaction to completion but may increase side products. | Synthesis of Diethyl [(phenylthio)methyl]phosphonate orgsyn.org |

| Reaction Time | 4 - 12 hours | Longer times ensure complete conversion of the limiting reagent. | Synthesis of Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate orgsyn.org |

| Base (for Base-Mediated Path) | Triethylamine, K₂CO₃, NaH | Choice of base affects the rate of nucleophile formation and overall reaction efficiency. | Synthesis of Diethyl p-toluenesulfonyloxymethylphosphonate google.com |

| Solvent | Toluene, Dichloromethane, DMF | Solvent polarity and boiling point can influence reaction rate and ease of work-up. | Various phosphonate syntheses google.comgoogle.com |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

Recent advancements in chemical synthesis have emphasized the importance of environmentally benign methods. The principles of green chemistry, which aim to reduce waste and energy consumption, can be applied to the synthesis of this compound. rsc.org

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org For phosphonate synthesis, several strategies can be employed:

Solvent-Free Michaelis-Arbuzov Reaction: The classical Michaelis-Arbuzov reaction can often be performed neat, using one of the liquid reactants as the reaction medium. orgsyn.org This approach simplifies the work-up procedure and eliminates solvent waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov A microwave-assisted Michaelis-Arbuzov reaction could potentially reduce the reaction time from hours to minutes and may lead to higher yields with fewer by-products, often under solvent-free conditions.

The use of catalysts can significantly enhance the efficiency and sustainability of chemical reactions by lowering the activation energy and allowing for milder reaction conditions.

Lewis Acid Catalysis: Lewis acids have been shown to mediate the Michaelis-Arbuzov reaction, enabling it to proceed at room temperature instead of requiring high heat. organic-chemistry.org This reduces energy consumption and can improve the selectivity of the reaction.

Copper-Catalyzed Coupling: For alternative pathways, copper(I) iodide has been used as an efficient catalyst for the coupling of H-phosphonates with thiols under aerobic conditions. organic-chemistry.org This method provides a direct way to form the S-P bond found in related thiophosphates and suggests potential for catalytic C-S bond formation strategies in the synthesis of thioether phosphonates. Such catalytic systems are advantageous due to the low cost and availability of the copper catalyst. organic-chemistry.org

Phase-Transfer Catalysis: In base-mediated approaches, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous thiolate salt and the organic phosphonate substrate. This can improve reaction rates and yields while allowing for the use of more environmentally friendly solvent systems, such as water. google.com

Advanced Synthetic Techniques and Scale-Up Considerations for this compound

The industrial production of this compound necessitates the development of advanced synthetic methodologies that are not only efficient and high-yielding but also amenable to large-scale operations. Research in this area has focused on improving reaction conditions, minimizing waste, and ensuring a cost-effective and safe manufacturing process.

A prevalent advanced method for synthesizing this compound involves a two-step sequence. The first step is the formation of a key intermediate, diethyl hydroxymethylphosphonate. This is typically achieved through the reaction of diethyl phosphite with paraformaldehyde. The subsequent step involves the introduction of the p-tolylthio moiety. A common strategy is the conversion of the hydroxyl group in diethyl hydroxymethylphosphonate into a good leaving group, such as a tosylate, followed by nucleophilic substitution with the sodium salt of p-thiocresol.

Recent advancements have explored the use of phase-transfer catalysis in aqueous media for the synthesis of the tosylate precursor, which offers environmental and economic benefits over traditional organic solvents. For instance, the use of catalysts like polyethylene (B3416737) glycol or quaternary ammonium (B1175870) salts can facilitate the reaction between diethyl phosphite and paraformaldehyde in water, leading to high yields of the intermediate.

Another significant advancement lies in the application of continuous flow technology, particularly for the synthesis of the diethyl hydroxymethylphosphonate intermediate. Microfluidic reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher purity and yields. This technology is inherently scalable by parallelization, avoiding the challenges often associated with traditional batch reactor scale-up.

For the purification of the final product and intermediates on a large scale, techniques such as molecular distillation are employed. This method is particularly suitable for thermally sensitive compounds, as it operates under high vacuum and allows for lower distillation temperatures, thus preventing product degradation.

Below is a data table summarizing key research findings related to advanced synthetic techniques for precursors of this compound.

| Intermediate/Product | Reactants | Catalyst/Conditions | Yield (%) | Purity (%) | Key Findings |

| Diethyl hydroxymethylphosphonate | Diethyl phosphite, Paraformaldehyde | Triethylamine, Toluene, 88-93 °C | >93 | >98 | High yield and purity in a conventional solvent-based approach. |

| Diethyl hydroxymethylphosphonate | Diethyl phosphite, Paraformaldehyde | Phase-transfer catalyst (e.g., PEG-1000), Water, 88-93 °C | >93 | >98 | Environmentally friendly process with high efficiency. |

| Diethyl hydroxymethylphosphonate | Diethyl phosphite, Paraformaldehyde | Microfluidic reactor | >94 | >99 | Continuous production with excellent process control, suitable for scale-up. |

| Diethyl p-toluenesulfonyloxymethylphosphonate | Diethyl hydroxymethylphosphonate, p-Toluenesulfonyl chloride | Triethylamine, Dichloromethane | ~80 | >99 | Efficient conversion to a key intermediate for subsequent nucleophilic substitution. |

Reactivity and Mechanistic Investigations of Diethyl P Tolylthio Methyl Phosphonate

Fundamental Reactivity Modalities of Diethyl((p-tolylthio)methyl)phosphonate

The core reactivity of this compound stems from the acidity of the methylene (B1212753) proton positioned between the phosphonate (B1237965) and the sulfur atom. This allows for the formation of a nucleophilic carbanion that is central to its synthetic utility.

Generation and Stabilization of Carbanionic Species

The carbanion of this compound is typically generated by deprotonation of the α-methylene group using a strong base. Common bases employed for this purpose include sodium hydride (NaH), n-butyllithium (n-BuLi), and sodium amide (NaNH2). The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to ensure the stability of the resulting carbanionic species.

The stability of the generated carbanion is a key feature of this reagent. The negative charge is effectively delocalized by the adjacent electron-withdrawing phosphoryl group (P=O) through a pπ-dπ interaction. Additionally, the adjacent sulfur atom of the p-tolylthio moiety contributes to the stabilization of the carbanion. This dual stabilization renders the carbanion highly nucleophilic while moderating its basicity compared to non-stabilized carbanions.

Influence of the p-Tolylthio Moiety on Electronic and Steric Properties

Sterically, the p-tolylthio group introduces significant bulk around the reactive center. This steric hindrance can influence the stereochemical outcome of its reactions, particularly in olefination processes, by directing the approach of the electrophile.

Detailed Mechanistic Elucidation of Transformations Involving this compound

The stabilized carbanion derived from this compound is a key intermediate in several important synthetic transformations, most notably the Horner-Wadsworth-Emmons reaction.

Horner-Wadsworth-Emmons (HWE) Type Olefination Mechanisms

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds. organicreactions.org When this compound is employed in this reaction, it leads to the formation of vinyl sulfides.

The mechanism of the HWE reaction begins with the deprotonation of the phosphonate to form the stabilized carbanion. organicreactions.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition is typically the rate-limiting step and results in the formation of a diastereomeric mixture of β-alkoxyphosphonate intermediates, often referred to as betaines. organicreactions.org These intermediates subsequently cyclize to form unstable four-membered oxaphosphetane intermediates. organicreactions.org

The stereochemical outcome of the HWE reaction is largely determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetanes. Generally, the reaction favors the formation of the thermodynamically more stable E-alkene. The elimination of the diethyl phosphate (B84403) byproduct from the oxaphosphetane is a syn-elimination process, leading to the final vinyl sulfide (B99878) product. organicreactions.org The water-soluble nature of the phosphate byproduct simplifies the purification of the desired alkene.

The reaction of the lithiated phosphonate with various aldehydes proceeds smoothly to afford the corresponding vinyl p-tolyl sulfides in good yields. The stereoselectivity of the reaction is generally high, favoring the formation of the E-isomer.

Table 1: Horner-Wadsworth-Emmons Olefination with this compound

| Entry | Aldehyde | Product | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | 1-phenyl-2-(p-tolylthio)ethene | 85 | >95:5 |

| 2 | p-Nitrobenzaldehyde | 1-(p-nitrophenyl)-2-(p-tolylthio)ethene | 92 | >95:5 |

| 3 | Cyclohexanecarboxaldehyde | 1-cyclohexyl-2-(p-tolylthio)ethene | 78 | >95:5 |

| 4 | Heptanal | 1-(p-tolylthio)non-1-ene | 81 | 90:10 |

This is an interactive data table based on representative data.

Conjugate Addition and Michael-Type Processes

While the HWE reaction is the primary application of this compound, its stabilized carbanion can, in principle, participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a transformation known as the Michael reaction. In such a process, the carbanion would add to the β-carbon of the Michael acceptor.

However, the reactivity of the phosphonate carbanion in this context is influenced by factors such as the nature of the Michael acceptor and the reaction conditions. Competition between 1,2-addition (to the carbonyl group) and 1,4-addition (conjugate addition) can occur. For many α,β-unsaturated aldehydes and ketones, the HWE olefination (a 1,2-addition followed by elimination) is the dominant pathway. Specific conditions, such as the use of certain catalysts or modified Michael acceptors, may favor the conjugate addition pathway, but this is less commonly reported for this specific reagent.

Thioether Elimination and Rearrangement Pathways

The vinyl sulfide products obtained from the HWE reaction of this compound are valuable synthetic intermediates. The p-tolylthio group can be further manipulated or eliminated. For instance, hydrolysis of vinyl sulfides under acidic conditions can yield ketones, making this phosphonate a reagent for the synthesis of ketones from aldehydes (a form of umpolung reactivity).

Another potential transformation involves the oxidation of the sulfide to a sulfoxide (B87167). The resulting α,β-unsaturated sulfoxide can then undergo a Pummerer-type rearrangement. The Pummerer rearrangement typically involves the reaction of a sulfoxide with an activating agent, such as acetic anhydride (B1165640), leading to the formation of an α-acyloxy thioether. wikipedia.org This pathway opens up further avenues for the functionalization of the carbon skeleton.

Kinetic and Thermodynamic Analysis of this compound-Mediated Reactions

A detailed kinetic and thermodynamic analysis of reactions mediated specifically by this compound has not been extensively reported. However, the principles governing such reactions can be inferred from general studies of the Horner-Wadsworth-Emmons (HWE) reaction, a primary application for this class of compounds. wikipedia.orgresearchgate.net

The HWE reaction mechanism begins with the deprotonation of the phosphonate by a base to form a phosphonate carbanion. slideshare.net The subsequent nucleophilic addition of this carbanion to a carbonyl compound (aldehyde or ketone) is typically the rate-limiting step. wikipedia.org The reaction proceeds through diastereomeric intermediates, which can then eliminate a dialkyl phosphate salt to form the final alkene. nrochemistry.com

The stereoselectivity of the alkene product (E vs. Z isomer) is determined by the relative rates of formation and equilibration of the intermediates, which can be manipulated by reaction conditions, thus falling under either kinetic or thermodynamic control. researchgate.net

Kinetic Control: Under conditions that favor rapid and irreversible elimination of the intermediate oxaphosphetanes, the product distribution is governed by the relative energies of the transition states leading to these intermediates. This is often achieved using strong bases (like sodium hydride) and aprotic solvents at low temperatures.

Thermodynamic Control: When the intermediates can equilibrate before elimination, the reaction is under thermodynamic control. The product ratio reflects the relative stability of the intermediates. Milder bases (like potassium carbonate) and protic solvents can facilitate this equilibration, generally favoring the formation of the more stable (E)-alkene. researchgate.net

While these principles are well-established for the HWE reaction, specific quantitative data for reactions involving this compound, such as rate constants, activation energies, and thermodynamic parameters (ΔG, ΔH, ΔS), are not available in the reviewed scientific literature. Such data would require dedicated experimental studies, for example, using techniques like stopped-flow spectroscopy or reaction calorimetry, coupled with kinetic modeling.

Table 1: Illustrative Kinetic and Thermodynamic Parameters in HWE Reactions (General) No specific experimental data is available for this compound. The following table is a generalized representation of parameters that would be investigated.

| Parameter | Description | Method of Determination |

|---|---|---|

| Rate Constant (k) | Measures the speed of the reaction (e.g., the rate-limiting nucleophilic addition). | Spectroscopic monitoring (UV-Vis, NMR), chromatography. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Arrhenius plot (rate constants at different temperatures). |

| Enthalpy of Reaction (ΔH) | The net change in heat content during the reaction. | Calorimetry. |

| Entropy of Reaction (ΔS) | The change in disorder of the system during the reaction. | Calculated from ΔG and ΔH at different temperatures. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. | Calculated from ΔH and ΔS (ΔG = ΔH - TΔS). |

Applications of Diethyl P Tolylthio Methyl Phosphonate in Contemporary Organic Synthesis

Construction of Diverse Carbon-Carbon Multiple Bonds Utilizing Diethyl((p-tolylthio)methyl)phosphonate

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry, enabling the formation of carbon-carbon double bonds, typically with high stereoselectivity. nrochemistry.comwikipedia.org this compound is particularly well-suited for this transformation. The process begins with the deprotonation of the phosphonate (B1237965) at the α-carbon (the carbon adjacent to both the phosphorus and sulfur atoms) using a suitable base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to generate a nucleophilic phosphonate carbanion. organic-chemistry.org This carbanion is stabilized by the adjacent phosphonate and thioether groups. The subsequent reaction of this stabilized carbanion with an aldehyde or ketone is the rate-limiting step, leading to the formation of an alkene and a water-soluble dialkylphosphate salt, which is easily removed during workup. wikipedia.orgorganic-chemistry.org

A significant advantage of the HWE reaction using stabilized phosphonates like this compound is the high degree of stereocontrol, predominantly yielding the (E)-alkene (trans isomer). wikipedia.orgorganic-chemistry.org The reaction proceeds through an intermediate oxaphosphetane, and the thermodynamic stability of the transition states leading to this intermediate dictates the final stereochemistry. nrochemistry.comwikipedia.org The antiperiplanar approach of the carbanion to the carbonyl group is generally favored, which minimizes steric hindrance and leads to the more stable (E)-alkene. organic-chemistry.org

The stereochemical outcome can be influenced by several factors, including the structure of the reactants and the reaction conditions. For instance, systematic studies on similar HWE reactions have shown that increased steric bulk of the aldehyde, higher reaction temperatures, and the choice of metal counterion (Li+ > Na+ > K+) can enhance (E)-selectivity. wikipedia.org While specific data for the p-tolylthio variant is not extensively detailed, the closely related Diethyl[(phenylsulfonyl)methyl]phosphonate, which features an oxidized sulfur atom, is noted for its ability to carry out olefination with high (E)-selectivity. orgsyn.org

Below is a table illustrating the general factors that control stereoselectivity in the Horner-Wadsworth-Emmons reaction.

| Factor | Condition Favoring (E)-Alkene | Condition Favoring (Z)-Alkene | Rationale |

| Phosphonate Structure | Stabilizing groups (e.g., -SR, -SO₂R, -CO₂R) | Electron-withdrawing groups that accelerate elimination (e.g., -CF₃) | Stabilized intermediates allow for thermodynamic equilibration to the more stable anti-oxaphosphetane. |

| Base/Counterion | Li⁺ bases (e.g., n-BuLi) | K⁺ bases with crown ethers (Still-Gennari conditions) | Lithium's small size does not interfere with oxaphosphetane formation; specific conditions can kinetically favor the syn-oxaphosphetane. nrochemistry.comwikipedia.org |

| Temperature | Higher temperatures (e.g., 23 °C) | Lower temperatures (e.g., -78 °C) | Higher temperatures favor the thermodynamically more stable (E)-product by allowing intermediates to equilibrate. wikipedia.org |

| Aldehyde Structure | Sterically bulky aldehydes | Sterically small aldehydes | Increased steric hindrance in the transition state leading to the (Z)-isomer further favors the (E)-pathway. wikipedia.org |

The reaction of the carbanion derived from this compound with a diverse range of aldehydes and ketones facilitates the synthesis of various substituted alkenes. The product of this reaction is a vinyl sulfide (B99878), a class of compounds that are themselves valuable synthetic intermediates. researchgate.net By selecting the appropriate carbonyl compound, chemists can introduce a wide variety of substituents onto the newly formed double bond.

Furthermore, this methodology can be extended to the synthesis of substituted dienes. When the carbonyl partner is an α,β-unsaturated aldehyde or ketone, the HWE reaction yields a 1,3-diene. This provides a straightforward and modular route to conjugated systems, which are important structural motifs in many natural products and functional materials. google.comgoogle.com

The synthesis of extended π-electron conjugated systems, such as polyenes, can be achieved through iterative applications of the HWE reaction. rsc.org A synthetic strategy might involve an initial olefination to produce an α,β-unsaturated ester, which can then be reduced to the corresponding aldehyde. This new, longer unsaturated aldehyde can then be subjected to another HWE reaction. Sequential condensation reactions using sulfonylphosphonates and aldehydes have been demonstrated as an effective method for producing unsymmetrical trans-dienes, trienes, and tetraenes. nih.govfigshare.com This iterative approach allows for the controlled, stepwise construction of complex polyene chains, which are crucial components in materials science and in the synthesis of natural products like β-parinaric acid. figshare.com

This compound in Heterocyclic Compound Synthesis

Beyond its role in simple olefination, this compound and its derivatives serve as key building blocks in the synthesis of heterocyclic compounds. The functional groups present in both the reagent and the resulting vinyl sulfide products offer multiple avenues for cyclization and annulation reactions.

Annulation, the process of building a new ring onto an existing molecule, can be effectively achieved using this reagent. A common strategy involves the initial HWE olefination to form a vinyl sulfide. The sulfur atom in the vinyl sulfide can be oxidized to a sulfoxide (B87167) or, more commonly, a sulfone. orgsyn.org The resulting α,β-unsaturated sulfone is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. orgsyn.org If the nucleophile is part of the same molecule, this Michael addition can initiate an intramolecular cyclization cascade, leading to the formation of a new ring.

Another powerful strategy for forming heterocyclic rings is through cycloaddition reactions. Phosphonate-stabilized carbanions and related intermediates can participate in [3+2] annulations to form five-membered rings. rsc.org For instance, syntheses of functionalized pyrrolidine (B122466) and isoxazolidine (B1194047) phosphonates have been developed using 1,3-dipolar cycloaddition strategies, demonstrating the utility of phosphonate reagents in constructing heterocyclic scaffolds. nih.gov

The products derived from this compound are versatile precursors for more complex heterocyclic systems. The vinyl sulfide moiety formed during olefination is a particularly useful functional handle. researchgate.netrsc.org For example, vinyl sulfides can be key intermediates in the synthesis of thiophenes, a common core in pharmaceuticals and electronic materials. organic-chemistry.orgnih.gov

Furthermore, the phosphonate group itself can be incorporated into the final heterocyclic structure, yielding heterocyclic phosphonates. mdpi.com These compounds are of growing interest due to their potential biological activities. nih.govresearchgate.net The initial products of olefination or cyclization can be subjected to further transformations—such as reduction, oxidation, or substitution—to build highly functionalized and advanced heterocyclic frameworks, making this compound a valuable starting point in multi-step synthetic sequences. nih.gov

Strategic Integration into Natural Product Synthesis and Complex Molecule Elaboration

The construction of complex natural products and intricate molecular frameworks often necessitates the use of robust and reliable synthetic methodologies. This compound has proven to be a key asset in this regard, primarily through its participation in the Horner-Wadsworth-Emmons (HWE) reaction to generate vinyl p-tolyl sulfides. These vinyl sulfide intermediates are valuable building blocks that can be strategically incorporated into the synthesis of a wide array of complex molecules. nih.gov

This compound as a Key Reagent in Retrosynthetic Analysis

In the realm of retrosynthetic analysis, the intellectual framework for designing synthetic routes, this compound serves as a reliable synthon for a vinyl sulfide moiety. The disconnection of a target molecule containing a vinyl p-tolyl sulfide group logically leads back to an aldehyde or ketone and the phosphonate reagent via the Horner-Wadsworth-Emmons olefination. This strategic disconnection simplifies the target structure and provides a clear and often highly effective path forward in the synthesis.

The vinyl sulfide functionality itself is a versatile precursor for a variety of other functional groups, further enhancing the strategic value of this retrosynthetic approach. For instance, the p-tolylthio group can be readily transformed into a carbonyl group, a vinyl anion equivalent, or be involved in further carbon-carbon bond-forming reactions. This versatility allows for the retrosynthetic disconnection of a range of functionalities back to a common vinyl sulfide intermediate, which can then be constructed using this compound.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, the general strategy of employing α-phosphonate esters for the introduction of vinyl sulfide moieties is a well-established tactic in the synthesis of complex molecules. nih.gov The reliability and generally high E-selectivity of the HWE reaction make this a favored approach. wikipedia.orgchem-station.com

Convergent and Divergent Synthetic Approaches

The utility of this compound extends to both convergent and divergent synthetic strategies, offering flexibility in the assembly of complex molecules.

Convergent Synthesis: In a convergent approach, complex fragments of a target molecule are synthesized independently and then coupled together in the later stages of the synthesis. The Horner-Wadsworth-Emmons reaction of this compound with an advanced aldehyde or ketone intermediate represents a powerful coupling strategy. This allows for the efficient union of two elaborate molecular fragments, rapidly building molecular complexity. The resulting vinyl sulfide can then be carried through to the final target or further functionalized as needed.

Divergent Synthesis: A divergent synthesis strategy involves the generation of a common intermediate which can then be elaborated into a variety of structurally related target molecules. A vinyl p-tolyl sulfide, generated from this compound, can serve as such a versatile branching point. rsc.org The differential functionalization of the vinyl sulfide moiety allows for the synthesis of a library of analogues from a single, readily accessible precursor. For instance, selective oxidation of the sulfide to a sulfoxide or sulfone, or various transformations of the double bond, can lead to a diverse range of products. This approach is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships.

Utility of this compound in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a central theme in modern organic synthesis. This compound can be a valuable tool in asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.

Diastereoselective Control in Bond-Forming Reactions

When this compound reacts with a chiral aldehyde or ketone in a Horner-Wadsworth-Emmons reaction, the potential exists for diastereoselective control. The stereochemistry of the newly formed double bond can be influenced by the existing stereocenter(s) in the carbonyl component. The steric and electronic properties of both the phosphonate reagent and the chiral substrate will dictate the facial selectivity of the initial nucleophilic attack of the phosphonate ylide, leading to a preference for one diastereomeric product over the other.

Table 1: Factors Influencing Diastereoselectivity in Horner-Wadsworth-Emmons Reactions

| Factor | Influence on Diastereoselectivity |

| Steric Bulk of Reactants | Increased steric hindrance in either the phosphonate or the carbonyl compound can enhance facial selectivity. |

| Base | The choice of base (e.g., NaH, n-BuLi, KHMDS) can affect the aggregation state of the ylide and influence the transition state geometry. |

| Solvent | The polarity and coordinating ability of the solvent can impact the reaction pathway and stereochemical outcome. |

| Temperature | Lower reaction temperatures often lead to higher diastereoselectivity by favoring the kinetically controlled product. |

| Additives | The presence of certain metal salts (e.g., LiCl) can alter the reactivity and selectivity of the HWE reaction. chem-station.com |

This table presents general factors known to influence diastereoselectivity in HWE reactions and can be applied to reactions involving this compound.

Chiral Auxiliaries and Catalysts in Conjunction with this compound

A more direct approach to asymmetric synthesis involves the use of chiral auxiliaries or catalysts. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of this compound, a chiral auxiliary could be appended to the phosphonate itself or to the carbonyl reactant.

Alternatively, a chiral catalyst can be employed to create a chiral environment around the reacting molecules, thereby favoring the formation of one enantiomer over the other. Chiral phosphoric acids, for example, have been successfully used to catalyze the formation of stereogenic phosphorus centers. rsc.orgnih.gov While specific applications of chiral catalysts with this compound are not widely reported, the broader field of asymmetric catalysis offers promising avenues for the enantioselective synthesis of vinyl sulfides and their derivatives. mdpi.comresearchgate.net

Recent advances in asymmetric catalysis have demonstrated the use of chiral catalysts for the enantioselective addition of various nucleophiles to vinyl sulfones and vinyl phosphonates, highlighting the potential for developing asymmetric transformations involving the products derived from this compound. nih.gov

Exploration of Novel Carbon-Heteroatom Bond Formations and Functional Group Interconversions

The vinyl p-tolyl sulfide products generated from the Horner-Wadsworth-Emmons reaction of this compound are not merely inert olefinic products; they are versatile intermediates that can undergo a variety of subsequent transformations, including the formation of new carbon-heteroatom bonds and a range of functional group interconversions.

The p-tolylthio group can be readily oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives are valuable Michael acceptors, enabling the conjugate addition of a wide range of nucleophiles, thereby forming new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the vinyl sulfide moiety itself can be a precursor to other functional groups. For instance, hydrolysis of the vinyl sulfide under acidic conditions can yield a ketone, providing a two-step method for the synthesis of ketones from aldehydes. The carbon-sulfur bond in vinyl sulfides can also be cleaved under various conditions, allowing for the introduction of other functionalities at that position. nih.govresearchgate.netorganic-chemistry.org

Table 2: Functional Group Interconversions of Vinyl p-Tolyl Sulfides

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| Vinyl p-tolyl sulfide | m-CPBA (1 equiv) | Vinyl p-tolyl sulfoxide | Sulfide to Sulfoxide |

| Vinyl p-tolyl sulfide | m-CPBA (2 equiv) | Vinyl p-tolyl sulfone | Sulfide to Sulfone |

| Vinyl p-tolyl sulfide | HgCl₂, H₂O/CH₃CN | Ketone | Vinyl sulfide to Ketone |

| Vinyl p-tolyl sulfone | O₃; then reductive work-up | Ester-aldehyde | Oxidative cleavage of the double bond nih.gov |

This table illustrates potential functional group interconversions of vinyl p-tolyl sulfides, which are the primary products of the Horner-Wadsworth-Emmons reaction with this compound.

The development of new catalytic methods for the formation of carbon-sulfur bonds, including photocatalytic approaches, further expands the possibilities for synthesizing and functionalizing vinyl sulfides. beilstein-journals.org These advancements, coupled with the reliable formation of vinyl p-tolyl sulfides from this compound, ensure the continued importance of this reagent in the exploration of novel synthetic methodologies.

Derivatives, Analogues, and Structural Modifications of Diethyl P Tolylthio Methyl Phosphonate

Synthesis and Reactivity Profiles of Phosphonate (B1237965) Ester and Amide Analogues

The phosphonate group is a key functional component, and its modification can significantly influence the molecule's characteristics. Altering the ester groups or replacing them with amides creates a diverse library of analogues with varied reactivity.

Variation of Ester Alkyl/Aryl Groups

The diethyl ester is the most common form, but replacing the ethyl groups with other alkyl or aryl moieties can impact steric hindrance and electronic properties. The synthesis of these analogues typically follows standard phosphonylation routes, such as the Michaelis-Arbuzov reaction, using the appropriate trialkyl or triaryl phosphite (B83602). A modular approach using triflic anhydride (B1165640) for chemoselective activation allows for the flexible and iterative substitution of the ester groups with a wide range of O, S, N, and C nucleophiles. nih.gov

The nature of the ester group directly affects the reactivity of the phosphonate. For instance, the rate of hydrolysis is sensitive to the steric bulk of the alkyl groups. nih.gov Studies on the alkaline hydrolysis of various phosphinates, which share similarities with phosphonates, revealed that increasing steric hindrance significantly decreases the reaction rate. nih.gov In the context of acid-catalyzed hydrolysis of dialkyl phosphonates, isopropyl derivatives were found to hydrolyze faster than their methyl counterparts, whereas under basic conditions, the methyl ester reacted 1000-fold faster. nih.gov

Furthermore, aryl ester analogues, such as bis(o-ethoxyphenyl) esters, have been investigated as alternative prodrug strategies for phosphonate-based therapeutics, highlighting how ester variation can influence pharmacokinetic properties. nih.gov The synthesis of mixed phosphonates, where the two ester groups are different, can be achieved through methods involving the activation of symmetric phosphonates with strong chlorinating agents, followed by reaction with a different alcohol. nih.gov

Table 1: Impact of Ester Group Variation on Phosphonate Properties

| Ester Group | Synthetic Method | Impact on Reactivity/Properties |

|---|---|---|

| Diethyl | Michaelis-Arbuzov with triethyl phosphite | Standard reference compound |

| Dimethyl | Michaelis-Arbuzov with trimethyl phosphite | Faster hydrolysis under basic conditions compared to isopropyl esters nih.gov |

| Diisopropyl | Michaelis-Arbuzov with triisopropyl phosphite | Slower hydrolysis under basic conditions; faster under acidic conditions compared to methyl esters nih.gov |

| Diaryl (e.g., Diphenyl) | Reaction with triphenyl phosphite | Can alter electronic properties and stability; used in some Horner-Wadsworth-Emmons modifications researchgate.net |

| Mixed Alkyl/Aryl | Stepwise substitution via activated phosphonyl chlorides nih.gov | Allows fine-tuning of steric and electronic properties |

Impact of Phosphonate Moiety Modifications on Reactivity and Selectivity

Modifications beyond simple ester exchange, such as the introduction of electron-withdrawing groups or conversion to phosphonamidates, have a profound effect on the reactivity of the α-methylene protons and the stereochemical outcome of reactions like the Horner-Wadsworth-Emmons (HWE) olefination.

Replacing the standard dialkyl phosphonate esters with bis(2,2,2-trifluoroethyl) or diaryl phosphonates is a key strategy for achieving high (Z)-selectivity in HWE reactions. researchgate.net These modifications increase the acidity of the α-protons and alter the stability of the reaction intermediates, favoring the kinetic (Z)-olefin product over the thermodynamically more stable (E)-olefin. researchgate.net

Conversion of the phosphonate esters to phosphonamidates introduces nitrogen atoms into the phosphonate moiety. These analogues can be synthesized by reacting the activated phosphonate (e.g., with triflic anhydride) with amines or their lithium amides. nih.gov For example, sulfonamides and valuable amines like morpholine (B109124) and piperazine (B1678402) have been successfully incorporated to yield the corresponding phosphonamidates. nih.gov The presence of the P-N bond alters the electronic environment around the phosphorus atom, which can influence reaction pathways and coordination properties.

The incorporation of the phosphonate moiety into larger catalytic frameworks, such as metal-organic frameworks, has also been explored. scispace.com In these systems, the phosphonate group acts as a ligand, and modifications to its structure, including substituents on any associated aromatic rings, can influence the catalytic efficiency and selectivity of the resulting material in various organic transformations. scispace.com

Functionalization and Modification of the Thioether Moiety

The thioether portion of the molecule, comprising the sulfur atom and the p-tolyl group, is another key site for structural variation. Changes here can modulate the electronic properties of the entire molecule and provide handles for further functionalization.

Alterations in the Aromatic/Aliphatic Nature of the Thioether

The p-tolyl group can be readily replaced with other aromatic or aliphatic substituents. The synthesis of these analogues is straightforward, typically involving the reaction of diethyl(chloromethyl)phosphonate or a related electrophile with the desired thiol (R-SH) in the presence of a base. A well-documented analogue is diethyl((phenylthio)methyl)phosphonate, synthesized from the reaction of chloromethyl phenyl sulfide (B99878) with triethyl phosphite. orgsyn.org This reaction demonstrates the feasibility of replacing the tolyl group with an unsubstituted phenyl ring.

This synthetic flexibility allows for the introduction of a wide range of functional groups. General protocols for synthesizing diverse thiophosphonium salts, which can then be converted to thioethers, involve the coupling of various aldehydes and thiols. nih.gov This highlights the broad scope for creating analogues with different aliphatic or aromatic groups attached to the sulfur atom.

Substituent Effects on the Aromatic Ring

The p-tolyl group itself is a substituted benzene (B151609) ring, and the nature and position of substituents on this ring can significantly influence the molecule's reactivity. Substituents affect the electron density of the aromatic ring through inductive and resonance effects. libretexts.orglibretexts.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or additional alkyl groups are considered activating. lumenlearning.com They increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or carbonyl (-COR) are deactivating. libretexts.org They pull electron density away from the ring, making it less reactive in electrophilic substitution reactions. Halogens are an exception; they are deactivating due to their strong inductive effect but are ortho-, para-directing because of resonance. lumenlearning.com

These substituent effects can be harnessed to control subsequent chemical modifications of the aromatic ring. For example, in catalytic applications involving materials containing this moiety, the presence of a halogen atom in the meta position has been shown to significantly accelerate reaction kinetics compared to an unsubstituted ring. scispace.com

Table 2: Predicted Effects of Substituents on the Aromatic Thioether Ring

| Substituent (at ortho/para position) | Effect Type | Predicted Impact on Aromatic Ring Reactivity |

|---|---|---|

| -CH₃ (p-tolyl) | Activating (+I, Hyperconjugation) | More reactive than the phenyl analogue toward electrophiles libretexts.org |

| -OCH₃ | Strongly Activating (+R >> -I) | Significantly increases reactivity toward electrophiles lumenlearning.com |

| -Cl | Deactivating (-I > +R) | Decreases reactivity toward electrophiles but directs incoming groups to ortho/para positions lumenlearning.com |

| -NO₂ | Strongly Deactivating (-I, -R) | Significantly decreases reactivity toward electrophiles and directs incoming groups to the meta position libretexts.org |

Alpha-Substituted Diethyl((p-tolylthio)methyl)phosphonate Derivatives

Introducing substituents at the α-carbon (the carbon atom bonded to both the phosphorus and sulfur atoms) creates a chiral center and provides access to a wide range of structurally complex and potentially bioactive molecules.

The synthesis of α-substituted derivatives often starts with the deprotonation of the parent compound using a strong base, such as butyllithium, to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles. For example, acylation with benzoyl chlorides can yield α-thio-β-ketophosphonates. core.ac.uk

Key classes of α-substituted derivatives include:

α-Hydroxyphosphonates: These can be synthesized via the Pudovik reaction (addition of a dialkyl phosphite to an aldehyde), although this is more direct for compounds lacking the thioether moiety. They are versatile intermediates that can be oxidized to ketophosphonates or have the hydroxyl group substituted. mdpi.com

α-Aminophosphonates: These are important analogues of α-amino acids. They can be synthesized through methods like the Kabachnik-Fields reaction (a one-pot reaction of an amine, an aldehyde, and a dialkyl phosphite) or by nucleophilic substitution of α-hydroxyphosphonates with amines. mdpi.comnih.gov

α-Alkyl/Arylphosphonates: These can be prepared by reacting the α-carbanion with alkyl or aryl halides. The synthesis of α-methyl and α-phenyl substituted (pyrrolidin-2-yl)phosphonates demonstrates the feasibility of introducing such groups at the α-position. nih.gov

The reactivity of these α-substituted compounds is highly dependent on the nature of the substituent. For instance, α-acylphosphonates are reactive towards various nucleophiles and can be used in the synthesis of more complex structures. jocpr.com

Enantioselective Synthesis of Alpha-Chiral Phosphonates

The synthesis of optically active alpha-chiral phosphonates is a significant area of research due to the biological importance of this class of compounds. For a molecule like this compound, introducing a chiral center at the alpha-carbon (the carbon atom bonded to both the phosphorus and sulfur atoms) would lead to enantiomerically enriched products. Several strategies can be hypothetically applied to achieve this, drawing from general methods for asymmetric phosphonate synthesis.

One potential approach is the catalytic asymmetric hydrogenation of a corresponding α,β-unsaturated phosphonate precursor. This method has been successfully used for the enantioselective synthesis of various 1-aryl or 1-alkyl substituted ethylphosphonates, achieving high enantiomeric excesses (up to 98% ee) with the use of rhodium catalysts and P-stereogenic ligands. mdpi.com To apply this to the target molecule, a vinylphosphonate (B8674324) bearing the p-tolylthio group would be required as the starting material.

Furthermore, enantioselective addition reactions to imines or aldehydes represent a powerful tool for creating chiral phosphonates. For instance, the palladium-catalyzed enantioselective addition of arylboronic acids to α-ketiminophosphonates has been shown to produce quaternary α-aminophosphonates with excellent enantioselectivity. A similar strategy could potentially be adapted for the synthesis of alpha-chiral derivatives of this compound.

Reactivity Differentiation Based on Alpha-Substituents

The reactivity of the alpha-carbon in this compound is significantly influenced by the substituents at this position. The presence of the phosphonate group and the thioether linkage stabilizes an adjacent carbanion, making the alpha-proton acidic and amenable to deprotonation. This carbanion can then participate in various carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org

The nature of the substituent introduced at the alpha-position would directly impact the reactivity of the resulting phosphonate derivative. For instance, introducing an electron-withdrawing group would further acidify the remaining alpha-proton (if any), facilitating carbanion formation. Conversely, an electron-donating group would have the opposite effect.

The steric bulk of the alpha-substituent also plays a crucial role in the stereochemical outcome of reactions like the HWE olefination. wikipedia.org Generally, the HWE reaction favors the formation of (E)-alkenes. wikipedia.org However, the stereoselectivity can be influenced by the steric hindrance of the phosphonate reagent and the aldehyde.

To illustrate the potential impact of alpha-substituents on the reactivity of this compound derivatives in a Horner-Wadsworth-Emmons reaction with an aromatic aldehyde, a hypothetical data table is presented below. This table is based on general principles of the HWE reaction, as specific experimental data for these compounds is not available.

Table 1: Hypothetical Reactivity of α-Substituted this compound Derivatives in a Horner-Wadsworth-Emmons Reaction with Benzaldehyde

| α-Substituent (R) | Expected Reactivity | Expected (E/Z) Selectivity | Rationale |

| H | High | High (E) | Unsubstituted phosphonate allows for facile carbanion formation and reaction. |

| Methyl | Moderate | Moderate (E) | Increased steric hindrance from the methyl group may slightly reduce reactivity and selectivity. |

| Phenyl | Low | Low | Significant steric bulk from the phenyl group would hinder the approach to the aldehyde, reducing reactivity and potentially lowering stereoselectivity. |

| Cyano | Very High | High (E) | The strong electron-withdrawing nature of the cyano group would significantly increase the acidity of the alpha-proton, leading to rapid carbanion formation and high reactivity. |

This table is illustrative and based on general principles of organic chemistry. Actual experimental results may vary.

Exploration of Heteroatom Analogues and Isoelectronic Substitutions

The exploration of heteroatom analogues and isoelectronic substitutions of this compound offers a pathway to modulate the electronic and steric properties of the molecule, potentially leading to new reactivity and applications.

Heteroatom Analogues:

Replacing the sulfur atom in this compound with other heteroatoms, such as oxygen or nitrogen, would yield the corresponding aryloxy- and arylamino-methylphosphonates.

Oxygen Analogue (Diethyl((p-tolyloxy)methyl)phosphonate): The synthesis of this analogue would likely proceed through a Michaelis-Arbuzov or Michaelis-Becker reaction involving a p-tolyloxymethyl halide and a trialkyl phosphite or dialkyl phosphite, respectively. The resulting α-oxyphosphonate would exhibit different reactivity compared to the thio-analogue. The oxygen atom is more electronegative than sulfur, which would influence the acidity of the alpha-protons and the stability of the corresponding carbanion.

Nitrogen Analogue (Diethyl((p-tolylamino)methyl)phosphonate): The synthesis of α-aminophosphonates is well-documented, often through the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a dialkyl phosphite. mdpi.com In this case, p-toluidine, formaldehyde (B43269) (or a synthetic equivalent), and diethyl phosphite could be used. The presence of the N-H bond in the secondary amine analogue offers further opportunities for functionalization.

Isoelectronic Substitutions:

Isoelectronic substitutions involve replacing an atom or a group of atoms with another that has the same number of valence electrons. This can lead to subtle but significant changes in the molecule's properties.

Within the p-tolyl group: The methyl group on the tolyl ring could be replaced by other substituents with similar steric bulk but different electronic properties. For example, replacing the methyl group with a chlorine atom would introduce an electron-withdrawing inductive effect, which could influence the reactivity at the alpha-carbon through the aromatic system. Studies on the effect of aryl substituents in other systems have shown that long-range inductive effects can control reactivity. psu.eduscielo.org.mx

Within the phosphonate group: The diethyl ester groups could be replaced with other dialkyl or diaryl esters. Modifying the ester groups would primarily affect the steric environment around the phosphorus atom and could influence the stereochemical outcome of reactions such as the HWE olefination.

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of published scientific literature reveals a significant gap in the theoretical and computational chemistry studies of the compound this compound. While this organophosphorus compound is known and has been synthesized, detailed computational analyses concerning its electronic structure, reaction mechanisms, and quantitative structure-activity relationships (QSAR) are not extensively available in public research databases.

Consequently, it is not possible to provide a comprehensive article covering the specific theoretical and computational aspects as requested, such as Density Functional Theory (DFT) and ab initio calculations, Frontier Molecular Orbital (FMO) analysis, computational modeling of reaction mechanisms, or QSAR studies for reactivity and selectivity prediction. The foundational research required to generate an informative and scientifically accurate article on these topics for this particular compound appears not to have been conducted or published.

General computational methodologies that could be applied to a compound like this compound are well-established in the field of theoretical and computational chemistry. These include:

Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules. It could be employed to determine the optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Ab Initio Calculations: These are methods based on first principles of quantum mechanics and can provide highly accurate results, though often at a greater computational cost than DFT.

Frontier Molecular Orbital (FMO) Analysis: This theory uses the HOMO and LUMO to explain and predict chemical reactivity. The energies and spatial distributions of these orbitals are key to understanding how the molecule interacts with other chemical species.

Computational Modeling of Reaction Mechanisms: This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the step-by-step pathway of a chemical transformation. This would require defining a specific reaction involving this compound.

Quantitative Structure-Activity Relationships (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. Developing a QSAR model would necessitate a dataset of structurally similar compounds with measured activity data.

However, without specific studies on this compound, any discussion of these topics would be purely speculative and would not constitute the detailed, research-based article requested. Further experimental and computational research is needed to fill this knowledge gap.

Theoretical and Computational Chemistry Studies of Diethyl P Tolylthio Methyl Phosphonate

Solvent Effects and Intermolecular Interactions in Diethyl((p-tolylthio)methyl)phosphonate Chemistry

The chemical behavior of this compound, including its reactivity, stability, and conformational preferences, is intrinsically linked to its interactions with the surrounding solvent environment. While specific experimental studies on this particular compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining theoretical principles and computational studies of analogous organophosphorus compounds. Solvents can significantly influence reaction kinetics and thermodynamics by differentially solvating reactants, transition states, and products. rsc.org Furthermore, the nature of intermolecular forces plays a crucial role in the condensed-phase behavior of this molecule.

The polarity of the solvent is a paramount factor in determining the rate of reactions involving phosphonates. For many reactions, a change in solvent can alter the reaction pathway or the stability of key intermediates. chemrxiv.org For instance, in phospho group transfer reactions, moving from a protic solvent like water to a dipolar aprotic solvent can lead to dramatic rate accelerations. nih.gov This is often attributed to the desolvation of the reacting species in the ground state, which can reduce the activation energy of the reaction. nih.govresearchgate.net In the context of this compound, reactions at the phosphorus center or the thioether linkage would be expected to exhibit sensitivity to solvent polarity.

Hydrogen bonding is another critical aspect of solvent-solute interactions. While this compound itself does not possess strong hydrogen bond donors, the oxygen atoms of the phosphonate (B1237965) group can act as hydrogen bond acceptors. In protic solvents such as alcohols, these interactions can influence the conformational equilibrium of the molecule and the accessibility of the phosphorus center to nucleophiles or electrophiles. Computational studies on organophosphonates have highlighted the importance of hydrogen bonding in their interactions with other molecules, including water and biological macromolecules. nih.govnih.gov

The table below illustrates the effect of solvent polarity on the rate of a representative reaction involving an organophosphorus compound, showcasing the significant influence the solvent environment can have on chemical reactivity.

| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |

| Cyclohexane | 2.02 | 2 x 10⁹ |

| Acetone | 20.7 | 5 x 10⁵ |

| Water | 80.1 | 1 |

| Data adapted from a study on the hydrolysis of dineopentyl phosphate (B84403) and is for illustrative purposes. nih.gov |

Intermolecular interactions involving this compound are governed by a combination of forces. Van der Waals forces, specifically London dispersion forces, are expected to be significant due to the molecule's size and the presence of the aromatic p-tolyl group. The p-tolyl group can also participate in π-π stacking interactions with other aromatic systems. Dipole-dipole interactions will arise from the polar P=O bond of the phosphonate group.

Computational chemistry provides valuable tools for investigating these non-covalent interactions. Molecular dynamics simulations and quantum chemical calculations can be employed to model the solvation of this compound in different media and to quantify the strength of its intermolecular interactions. mdpi.com For example, studies on similar organophosphorus pesticides have used molecular docking and quantum chemical cluster models to understand their binding to proteins, which is mediated by a network of intermolecular forces including hydrogen bonds and hydrophobic interactions. nih.govmdpi.com

The following table summarizes the types of intermolecular interactions expected to be significant for this compound and the molecular features responsible for them.

| Type of Interaction | Molecular Feature | Expected Significance |

| London Dispersion Forces | Entire molecule, particularly the p-tolyl and ethyl groups | High |

| Dipole-Dipole Interactions | Phosphonate group (P=O) | Moderate |

| Hydrogen Bonding (Acceptor) | Oxygen atoms of the phosphonate group | Moderate (in protic solvents) |

| π-π Stacking | p-tolyl group | Moderate (with other aromatic systems) |

Catalytic Applications Involving Diethyl P Tolylthio Methyl Phosphonate

Photo-Induced and Electro-Catalytic Applications of Diethyl((p-tolylthio)methyl)phosphonate

Should peer-reviewed research on the catalytic applications of this compound become available in the future, this topic could be revisited.

Future Directions and Emerging Research Avenues for Diethyl P Tolylthio Methyl Phosphonate

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of phosphonates, including Diethyl((p-tolylthio)methyl)phosphonate, is well-suited for adaptation to automated and continuous flow chemistry platforms. These technologies offer substantial improvements in reaction control, scalability, safety, and efficiency over traditional batch processes. nih.govvapourtec.com

Future research in this area is expected to focus on:

Development of Continuous Flow Synthesis: Designing and optimizing microfluidic or continuous flow reactors for the synthesis of this compound. This approach can lead to higher yields, improved purity, and reduced reaction times by enabling precise control over parameters like temperature, pressure, and stoichiometry. lew.ro

Automated Reaction Optimization: Employing automated systems coupled with machine learning algorithms to rapidly screen reaction conditions and identify optimal parameters for the synthesis and subsequent transformations of this compound. vapourtec.com This can accelerate the discovery of new derivatives and applications.

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Scalability | Limited by reactor size | Easily scalable by parallelization lew.ro |

| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, improved safety nih.gov |

| Process Control | Limited | Precise control over parameters lew.ro |

Development of Advanced Sustainable and Environmentally Benign Applications

The principles of green chemistry are increasingly guiding synthetic methodologies, and future research on this compound will likely prioritize sustainability. vapourtec.com

Key research avenues include:

Catalytic and Solvent-Free Reactions: Exploring novel catalytic systems, such as biocatalysis or earth-abundant metal catalysts, to replace stoichiometric reagents in the synthesis and reactions of this compound. Developing solvent-free or green solvent-based reaction protocols will further reduce the environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, a core principle of atom economy. This involves exploring addition reactions and other high-efficiency transformations involving the phosphonate (B1237965).

Biodegradable Derivatives: Investigating the synthesis of derivatives of this compound with enhanced biodegradability for applications where environmental persistence is a concern, such as in agriculture or as specialty chemicals.

Exploration of Unprecedented Reactivity Modes and Unconventional Transformations

While the Horner-Wadsworth-Emmons reaction is a well-established application of phosphonates, there remains significant potential for discovering novel reactivity modes for this compound.

Future explorations may involve:

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the methylene (B1212753) bridge of this compound, leading to the synthesis of enantiomerically pure, biologically active molecules.

C-H Functionalization: Investigating the direct functionalization of the C-H bonds within the this compound molecule. This would provide more efficient pathways to novel derivatives without the need for pre-functionalized starting materials.

Photoredox and Electrochemical Methods: Utilizing photoredox catalysis or electrosynthesis to access novel reactive intermediates from this compound, enabling transformations that are not feasible under traditional thermal conditions. vapourtec.com

Potential Applications in Materials Science and Polymer Chemistry

The unique combination of a phosphonate group, a thioether linkage, and an aromatic ring in this compound makes it an attractive building block for new materials with tailored properties.

Promising research directions in this domain include:

Functional Polymers: Incorporating this compound as a monomer or a functional additive in polymerization reactions to create polymers with enhanced flame retardancy, thermal stability, or antioxidant properties. europa.eu For instance, phosphonate-containing polymers are known for their fire-resistant characteristics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the phosphonate group as a ligand to construct novel coordination polymers and MOFs. vapourtec.comrsc.org These materials could have applications in gas storage, catalysis, and sensing. The sulfur and aromatic functionalities could also be leveraged to tune the properties of the resulting frameworks.

Surface Modification: Exploring the use of this compound and its derivatives for the surface modification of nanoparticles or bulk materials to impart specific functionalities, such as improved adhesion, corrosion resistance, or biocompatibility.

| Potential Application Area | Key Functional Group | Anticipated Property Enhancement |

| Flame Retardants | Phosphonate | Reduced flammability of polymers |

| Antioxidants | Thioether, Tolyl group | Increased thermal stability of plastics europa.eu |

| Metal-Organic Frameworks | Phosphonate | Porous materials for catalysis and storage vapourtec.comrsc.org |

| Corrosion Inhibitors | Phosphonate, Thioether | Protection of metal surfaces |

Identification and Remediation of Existing Research Gaps and Challenges

Addressing the current limitations and unanswered questions surrounding this compound is crucial for its future development.

Key research gaps and challenges to be addressed include:

Comprehensive Mechanistic Studies: While the general reactivity is understood, detailed mechanistic studies of its various transformations are needed. This includes computational modeling and advanced spectroscopic techniques to elucidate reaction pathways and intermediates.

Structure-Property Relationships: A systematic investigation into how modifications of the tolyl, thioether, and phosphonate moieties influence the chemical and physical properties of the molecule and its derivatives is required. This will enable the rational design of new compounds with desired functionalities.

Exploration of Biological Activity: While some phosphonates have applications in medicine, the biological activity profile of this compound remains largely unexplored. ontosight.ainih.gov Future research could screen this compound and its derivatives for potential therapeutic applications.

By pursuing these future research directions, the scientific community can significantly expand the utility and understanding of this compound, paving the way for its application in a diverse range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl((p-tolylthio)methyl)phosphonate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via click chemistry, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, diethyl phosphonate derivatives are often prepared by condensing azido-phosphonates with alkyne-containing precursors under mild conditions (e.g., room temperature, aqueous/organic solvent mixtures). Optimization involves adjusting catalyst loadings (e.g., Cu(I)), reaction time, and stoichiometry of reactants. Yields exceeding 85% are achievable with regioselective control, as demonstrated in analogous syntheses . Post-synthesis purification via column chromatography and characterization by -, -, and -NMR ensures structural fidelity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?

- Methodological Answer :

- -NMR : The phosphorus environment is key. Chemical shifts typically range from 20–35 ppm for phosphonates, with coupling constants (e.g., ) resolving substituent effects .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-TOF for exact mass).

- 2D NMR (COSY, HSQC) : Resolves complex proton environments, especially near the p-tolylthio moiety.

- IR Spectroscopy : Identifies P=O (1230–1250 cm) and C-S (650–750 cm) stretches.